molecular formula C5H12OS B3048226 3-(Methylsulfanyl)butan-2-ol CAS No. 161528-03-6

3-(Methylsulfanyl)butan-2-ol

Cat. No.: B3048226
CAS No.: 161528-03-6
M. Wt: 120.22 g/mol
InChI Key: HLCVPLQEQJRBHR-UHFFFAOYSA-N
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Description

3-(Methylsulfanyl)butan-2-ol is a chemical compound with the molecular formula C5H12OS and a molecular weight of 120.21 . Its structure can be represented by the SMILES notation CC(O)C(SC)C . This compound is identified by the CAS Number 161528-03-6 and is associated with the MDL number MFCD23727372 . In scientific research, volatile sulfur-containing compounds like this compound are of significant interest in the field of flavor and aroma analysis. They are frequently studied as constituents of complex flavor profiles in food chemistry . Specifically, research protocols utilize related compounds, such as 3-(methylsulfanyl)propanal and 3-(methylsulfanyl)propan-1-ol, for the purification and characterization of flavor compounds in various matrices . This places this compound within a class of chemicals valuable for understanding and replicating authentic flavor experiences in food science. Furthermore, it serves as a useful building block in organic synthesis, particularly for introducing sulfur-containing functional groups into more complex molecules . This product is intended For Research Use Only. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylsulfanylbutan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12OS/c1-4(6)5(2)7-3/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLCVPLQEQJRBHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)SC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80541406
Record name 3-(Methylsulfanyl)butan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80541406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161528-03-6
Record name 3-(Methylsulfanyl)butan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80541406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 3 Methylsulfanyl Butan 2 Ol and Its Stereoisomers

Established Synthetic Routes to Racemic 3-(Methylsulfanyl)butan-2-ol

The synthesis of the racemic mixture of this compound can be achieved through straightforward, non-stereoselective methods. These routes typically involve two key transformations: the formation of the carbon-sulfur bond and the generation of the hydroxyl group, with the order of these steps being interchangeable.

Regioselective Carbon-Sulfur Bond Formation Strategies

Creating the C-S bond at the C3 position of the butanol skeleton is a critical step. This is generally accomplished by either nucleophilic substitution or the addition of a sulfur nucleophile to an unsaturated precursor.

One primary route involves the reaction of a suitable electrophile, such as a 3-halobutan-2-ol or a related derivative with a protected hydroxyl group, with a methylthiolate salt like sodium thiomethoxide. This S_N2 reaction establishes the required methylsulfanyl group.

Alternatively, the C-S bond can be formed via the regioselective hydrothiolation of an alkene. The addition of methanethiol (B179389) (CH₃SH) across the double bond of 3-buten-2-ol (B146109) can yield the target structure. The regioselectivity of this addition (Markovnikov vs. anti-Markovnikov) is controlled by the reaction conditions, such as the choice of catalyst (acid, base, or radical initiator). For the synthesis of this compound, a Markovnikov-type addition is required to ensure the sulfur atom attaches to the C3 position.

Method Precursor Reagent Key Principle
Nucleophilic Substitution 3-Bromobutan-2-olSodium thiomethoxide (NaSMe)S_N2 displacement of a halide leaving group.
Hydrothiolation 3-Buten-2-olMethanethiol (MeSH)Acid-catalyzed or radical-initiated Markovnikov addition across a C=C bond.

Selective Reduction Approaches for Hydroxyl Group Generation

A common and efficient strategy for generating the hydroxyl group is the reduction of the corresponding ketone, 3-(methylthio)butan-2-one. This β-ketosulfide serves as a key intermediate that can be synthesized through various methods, including the α-sulfenylation of butan-2-one.

The reduction of this ketone to the secondary alcohol is typically achieved using complex metal hydrides. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent for reducing ketones in the presence of less reactive functional groups and is often used in a protic solvent like methanol (B129727) or ethanol. masterorganicchemistry.compressbooks.pub For more robust reductions, lithium aluminum hydride (LiAlH₄) can be employed, although it is far more reactive and less chemoselective. bham.ac.uk In the absence of chiral control, these reagents deliver a hydride ion to either face of the planar carbonyl group with roughly equal probability, resulting in a racemic mixture of the syn and anti diastereomers.

Reducing Agent Solvent Characteristics Outcome
Sodium Borohydride (NaBH₄) Methanol, EthanolMild, chemoselective, easy to handle. masterorganicchemistry.comRacemic mixture of diastereomers.
Lithium Aluminum Hydride (LiAlH₄) Diethyl ether, THFHighly reactive, less chemoselective. bham.ac.ukRacemic mixture of diastereomers.

Stereoselective Synthesis of this compound Diastereomers

Achieving diastereoselectivity in the synthesis of this compound involves controlling the relative configuration of the two stereocenters (C2 and C3). This is most commonly accomplished through the diastereoselective reduction of the precursor ketone, 3-(methylthio)butan-2-one, where either the reagent or the substrate itself directs the approach of the reducing agent.

Diastereoselective Addition Reactions

Reagent-controlled diastereoselective reductions utilize specific reagents that favor the formation of one diastereomer over the other. For β-hydroxy ketones and related structures, chelation-controlled reductions are particularly effective. The sulfur atom in the β-position of 3-(methylthio)butan-2-one can act as a Lewis basic site, coordinating with the reducing agent to form a rigid cyclic transition state.

The Narasaka-Prasad reduction is a well-known method for producing syn-1,3-diols. wikipedia.orgnih.gov It typically employs a boron chelating agent, such as diethylmethoxyborane (B30974) (Et₂BOMe), followed by reduction with NaBH₄. The boron agent forms a six-membered chelate with the β-ketosulfide, locking the conformation of the molecule. The subsequent hydride delivery occurs from the less sterically hindered face, leading to the syn alcohol. nih.gov

Conversely, the Evans-Saksena reduction is used to generate anti-diols. wikipedia.org This method uses a triacetoxyborohydride (B8407120) reagent, such as tetramethylammonium (B1211777) triacetoxyborohydride (Me₄NHB(OAc)₃). The reaction proceeds via an intramolecular hydride delivery from a six-membered chair-like transition state, where the β-hydroxyl (or in this case, a coordinating sulfur) group dictates the stereochemical outcome, leading to the anti product. wikipedia.org

Method Reagent System Key Intermediate Major Diastereomer
Narasaka-Prasad Reduction 1. Et₂BOMe 2. NaBH₄Boron-chelated six-membered ringsyn
Evans-Saksena Reduction Me₄NHB(OAc)₃Acyloxyborohydride cyclic transition stateanti

Substrate-Controlled Diastereoselectivity

In substrate-controlled reactions, a pre-existing stereocenter in the molecule directs the formation of a new stereocenter. If one starts with an enantiomerically pure precursor, such as (R)- or (S)-3-(methylthio)butanal, the addition of a methyl nucleophile (e.g., from methylmagnesium bromide) can proceed with diastereoselectivity.

The stereochemical outcome of such additions to α-chiral carbonyls can often be predicted by established models like the Cram chelation model . pageplace.de In cases where a Lewis basic group like a sulfide (B99878) is present at the α-position, the organometallic reagent can coordinate with both the carbonyl oxygen and the sulfur atom, forming a rigid five-membered chelate. The nucleophile then attacks from the less hindered face of this complex, leading to a high degree of diastereoselectivity. This approach allows for the synthesis of specific diastereomers depending on the configuration of the starting chiral aldehyde.

Enantioselective Synthesis of Optically Active this compound Enantiomers

The synthesis of single enantiomers of this compound requires an asymmetric transformation. The most common and powerful strategy is the enantioselective reduction of the prochiral ketone, 3-(methylthio)butan-2-one, using chiral catalysts or reagents.

A prominent method is the use of chiral acyloxyborohydride reagents . These are formed in situ from NaBH₄ and a chiral acid, such as tartaric acid derivatives. researchgate.net The resulting chiral borohydride complex delivers a hydride selectively to one face of the ketone, producing the alcohol with a significant enantiomeric excess.

Catalytic asymmetric reduction offers a more atom-economical approach. This can be achieved using transition metal catalysts complexed with chiral ligands, such as in Noyori-type asymmetric hydrogenations, or through organocatalysis.

Furthermore, biocatalysis provides a highly effective and environmentally benign route. Alcohol dehydrogenases (ADHs) are enzymes that can reduce ketones to alcohols with exceptionally high levels of both enantioselectivity and diastereoselectivity. mdpi.com By selecting an appropriate ADH from a library of enzymes (which can favor either the (R)- or (S)-alcohol), it is possible to synthesize a specific stereoisomer of this compound in high enantiomeric purity. researchgate.net These reactions are often run in aqueous media under mild conditions. mdpi.com

An alternative to asymmetric synthesis is the chiral resolution of the racemic alcohol. This can be accomplished by reacting the racemic mixture with a chiral resolving agent to form diastereomeric esters or urethanes, which can then be separated by physical methods like crystallization or chromatography, followed by the removal of the chiral auxiliary.

Method Reagent/Catalyst Key Principle Typical Outcome
Chiral Reagents NaBH₄ + Chiral Acid (e.g., TarB-NO₂)Stoichiometric chiral borohydride reagent. researchgate.netHigh enantiomeric excess (ee).
Biocatalysis Alcohol Dehydrogenase (ADH) / Ketoreductase (KRED)Enzyme-catalyzed stereospecific reduction. mdpi.comExcellent ee and often high diastereomeric ratio (dr).
Asymmetric Catalysis Chiral Ru, Rh, or Ir catalysts + H₂Transition metal-catalyzed hydrogenation.High ee.
Chiral Resolution Racemic alcohol + Chiral Resolving AgentFormation and separation of diastereomers.Separation of enantiomers.

Asymmetric Catalysis in C-C and C-S Bond Formation

The stereoselective synthesis of this compound hinges on the precise control of its two chiral centers. Asymmetric catalysis offers powerful tools for establishing this stereochemistry, primarily through the asymmetric reduction of a prochiral ketone precursor, 3-(methylsulfanyl)butan-2-one, or through stereoselective C-S bond formation.

A key strategy involves the asymmetric hydrogenation of 3-(methylsulfanyl)butan-2-one. This transformation is often accomplished using transition metal catalysts, such as rhodium or iridium, complexed with chiral phosphine (B1218219) ligands. These catalysts create a chiral environment that directs the addition of hydrogen across the carbonyl double bond, favoring the formation of one alcohol stereoisomer over the other. For instance, iridium complexes with chiral phosphine-phosphoramidite ligands have shown high efficacy in the asymmetric hydrogenation of sterically hindered ketones, providing a potential route to specific stereoisomers of this compound with high enantioselectivity. ub.edu Similarly, rhodium catalysts paired with chiral diphosphine ligands like TangPhos are effective for producing chiral N-phthalimides and could be adapted for the reduction of sulfur-containing ketones. ub.edu

The table below summarizes representative catalyst systems applicable to the asymmetric reduction of prochiral ketones.

Catalyst SystemChiral Ligand FamilyTarget ReactionTypical Enantiomeric Excess (ee)Reference
Iridium (Ir)Phosphine-Phosphoramidite (e.g., L1a)Asymmetric Hydrogenation of N-aryl iminesGood to Excellent ub.edu
Iridium (Ir)P-stereogenic Oxazoline Ligands (LalithPhos)Asymmetric Hydrogenation of exocyclic N-aryl iminesUp to 99% ub.edu
Rhodium (Rh)DuanPhosAsymmetric Hydrogenation of N-aryl imines90-93% ub.edu
Rhodium (Rh)TangPhosAsymmetric Hydrogenation of N-phthaloyl enamidesExcellent ub.edu

Chiral Auxiliaries in Stereocontrolled Synthesis

The use of chiral auxiliaries represents a classical yet robust method for inducing stereochemistry. In the synthesis of this compound, a chiral auxiliary can be temporarily incorporated into the precursor molecule to direct a subsequent diastereoselective transformation. After the desired stereocenter is set, the auxiliary is removed.

One potential application involves attaching a chiral auxiliary, such as an Evans oxazolidinone, to a carboxylic acid precursor. Subsequent steps to form the carbon skeleton and the C-S bond would be directed by the steric influence of the auxiliary. An alternative and more direct approach is the diastereoselective reduction of a β-keto sulfoxide (B87167), where the chiral sulfinyl group itself acts as the auxiliary. The synthesis of chiral sulfoxides is well-established, and their stereodirecting influence can be powerful in reductions of adjacent ketones. researchgate.netacs.org

For example, the anion of a chiral methyl p-tolyl sulfoxide can be added to imines with a high degree of diastereoselectivity, demonstrating the utility of sulfoxides in controlling stereochemistry. researchgate.net This principle can be extended to ketone reductions where the chiral sulfoxide directs the approach of a reducing agent.

Chemoenzymatic and Biocatalytic Approaches for Enantiopure Production

Biocatalysis has emerged as a highly effective and green alternative for producing enantiopure alcohols. These methods leverage the exceptional stereoselectivity of enzymes, such as alcohol dehydrogenases (ADHs) and ketoreductases (KREDs), which operate under mild conditions. mdpi.commdpi.com

The primary chemoenzymatic route to enantiopure this compound involves the enzymatic reduction of the prochiral ketone, 3-(methylsulfanyl)butan-2-one. A wide variety of microorganisms and isolated enzymes are capable of performing this transformation with high enantiomeric excess (e.e.). For instance, ADHs from sources like Lactobacillus kefir (LkADH) and Rhodococcus ruber (ADH-A) are known to reduce a broad range of ketones to their corresponding (S)- or (R)-alcohols with excellent selectivity. mdpi.commdpi.com The biological production of related alcohols like 2-butanol (B46777) often involves the reduction of a ketone precursor by an ADH. dtu.dk

Whole-cell biocatalysis, using organisms such as Rhodococcus erythropolis or engineered E. coli, offers a practical approach by providing the necessary enzymes and cofactor regeneration systems in a single package. mdpi.comtudelft.nl

The following table details enzyme systems relevant to the asymmetric reduction of ketones.

Enzyme/SystemSource OrganismReaction TypeSelectivityReference
ADH-ARhodococcus ruberKetone ReductionHigh (S)-selectivity mdpi.com
ReADHRhodococcus erythropolisKetone Reduction(S)-selective mdpi.com
LkADHLactobacillus kefirKetone Reduction(R)-selective mdpi.com
KREDLodderomyces elongisporusKetone ReductionN/A tudelft.nl
Whole-cellEngineered E. coliKetone Reduction & Amine SynthesisHigh mdpi.comtudelft.nl

Emerging Methodologies for Efficient and Sustainable Synthesis of this compound

Modern synthetic chemistry emphasizes the development of processes that are not only efficient but also environmentally benign. For this compound, this involves exploring one-pot procedures and greener reaction media.

One-pot, multi-step reactions that combine several transformations into a single operation can significantly reduce waste, time, and resources. researchgate.net A potential one-pot synthesis of this compound could involve the initial alkylthiomethylation of butan-2-one, followed by an in-situ asymmetric reduction (either chemical or enzymatic) of the resulting 3-(methylsulfanyl)butan-2-one intermediate. researchgate.net Such cascade processes, particularly those combining chemical and enzymatic steps, are gaining traction for the synthesis of chiral alcohols. researchgate.net

The replacement of volatile organic compounds (VOCs) with more sustainable solvents is another key area of development. Deep eutectic solvents (DES), which are non-volatile and often biodegradable, have been successfully used for the synthesis of other organosulfur compounds like 3-iodobenzothiophenes and could be adapted for the synthesis of this compound. unipa.it

Process Intensification and Scale-Up Considerations in this compound Synthesis

Translating a laboratory-scale synthesis into a viable industrial process requires careful consideration of process intensification and scalability. Continuous flow chemistry is a powerful technology for achieving this, offering enhanced safety, better heat and mass transfer, and improved consistency compared to traditional batch processing. mit.edu

The synthesis of this compound, particularly via the reduction of its ketone precursor, is well-suited for a flow reactor setup. This would allow for the continuous feeding of the substrate and reducing agent (or biocatalyst) and the collection of the product, enabling higher throughput and better process control. The use of immobilized catalysts or enzymes within the flow reactor can also simplify product purification and catalyst recycling. tudelft.nl

When scaling up biocatalytic processes, factors such as enzyme stability, cofactor regeneration efficiency, and substrate/product inhibition must be addressed. For whole-cell systems, maintaining optimal fermentation conditions to ensure high catalyst activity is crucial for large-scale production. dtu.dk The development of robust, immobilized enzymes or whole-cell biocatalysts is a key enabler for implementing these green methodologies on an industrial scale. tudelft.nl

Mechanistic Investigations of Reactions Involving 3 Methylsulfanyl Butan 2 Ol

Nucleophilic Reactivity of the Hydroxyl Moiety in 3-(Methylsulfanyl)butan-2-ol

The hydroxyl group of this compound is a versatile functional group, but its direct participation in nucleophilic substitution reactions is limited because the hydroxide (B78521) ion (HO⁻) is a poor leaving group. pearson.com To enhance its reactivity, the hydroxyl group must first be converted into a better leaving group.

This activation can be achieved in several ways:

Protonation under Acidic Conditions: In the presence of strong acids like HBr or HCl, the hydroxyl group is protonated to form an alkyloxonium ion (-OH₂⁺). masterorganicchemistry.com This creates a good leaving group, water (H₂O), which can depart to form a secondary carbocation. This carbocation is then susceptible to attack by a nucleophile. The reaction of secondary alcohols with hydrogen halides typically proceeds through an Sₙ1 mechanism. pearson.com

Conversion to Sulfonate Esters: A common strategy for activating an alcohol is to convert it into a sulfonate ester, such as a tosylate (-OTs) or mesylate (-OMs). Reaction of this compound with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) would form a tosylate. The tosylate anion is an excellent leaving group, and the resulting compound can readily undergo Sₙ2 reactions with a wide range of nucleophiles, leading to inversion of stereochemistry at the carbon center. youtube.com

Reaction with Thionyl Chloride or Phosphorus Tribromide: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are effective for converting secondary alcohols into the corresponding alkyl chlorides and bromides, respectively. These reactions proceed via Sₙ2 mechanisms, involving the formation of intermediate chlorosulfite (-OSOCl) or dibromophosphite (-OPBr₂) esters, which are excellent leaving groups. libretexts.org

The table below summarizes key reagents for activating and substituting the hydroxyl group.

Reaction Type Reagent(s) Intermediate/Activated Group Mechanism Product Type
HalogenationHBr, HClAlkyloxonium ion (-OH₂⁺)Sₙ1Alkyl Halide
Tosylationp-Toluenesulfonyl chloride (TsCl), pyridineTosylate (-OTs)Nucleophilic Acyl SubstitutionTosylate Ester
HalogenationThionyl chloride (SOCl₂)Chlorosulfite (-OSOCl)Sₙ2Alkyl Chloride
HalogenationPhosphorus tribromide (PBr₃)Dibromophosphite (-OPBr₂)Sₙ2Alkyl Bromide

Electrophilic Character and Oxidative Transformations of the Thioether Group in this compound

The sulfur atom in the methylsulfanyl group is nucleophilic due to its lone pairs of electrons. It can be readily oxidized to form a sulfoxide (B87167) and subsequently a sulfone. wikipedia.org This transformation significantly alters the electronic properties and steric bulk around the sulfur atom.

Oxidation to Sulfoxide: The oxidation of the thioether to a sulfoxide introduces a chiral center at the sulfur atom. This step can be achieved with a variety of oxidizing agents. A common and mild oxidant is hydrogen peroxide (H₂O₂). rsc.org The reaction is generally selective, and over-oxidation to the sulfone can often be avoided by controlling the stoichiometry of the oxidant. organic-chemistry.org

Oxidation to Sulfone: Further oxidation of the resulting sulfoxide, 3-(methylsulfinyl)butan-2-ol, yields the corresponding sulfone, 3-(methylsulfonyl)butan-2-ol. This requires stronger oxidizing conditions or an excess of the oxidizing agent. wikipedia.org Agents like potassium permanganate (B83412) (KMnO₄) or specific catalysts are effective for driving the reaction to completion. For example, processes using hydrogen peroxide with catalysts like sodium tungstate (B81510) or ammonium (B1175870) metavanadate have been patented for the oxidation of similar methylthio alcohols to their sulfone derivatives. google.com

The general mechanism for oxidation with an agent like H₂O₂ involves the nucleophilic attack of the sulfur atom on the oxidant.

Step 1 (Sulfoxide formation): R-S-CH₃ + H₂O₂ → R-S(O)-CH₃ + H₂O

Step 2 (Sulfone formation): R-S(O)-CH₃ + H₂O₂ → R-S(O)₂-CH₃ + H₂O

The table below lists common reagents for these transformations.

Transformation Oxidizing Agent(s) Product
Thioether to SulfoxideHydrogen Peroxide (H₂O₂), Metachloroperoxybenzoic acid (mCPBA)3-(Methylsulfinyl)butan-2-ol
Thioether to SulfonePotassium Permanganate (KMnO₄), excess H₂O₂ with catalyst (e.g., Na₂WO₄)3-(Methylsulfonyl)butan-2-ol
Sulfoxide to SulfoneHydrogen Peroxide (H₂O₂), Nitric Acid (HNO₃)3-(Methylsulfonyl)butan-2-ol

Elimination Reactions and Formation of Unsaturated Derivatives from this compound

The acid-catalyzed dehydration of this compound is a characteristic reaction of a secondary alcohol. This elimination reaction typically proceeds through an E1 mechanism. libretexts.org

The mechanism involves three key steps:

Protonation of the Hydroxyl Group: The reaction is initiated by the protonation of the hydroxyl group by a strong, non-nucleophilic acid like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), forming a good leaving group (water). masterorganicchemistry.com

Formation of a Carbocation: The water molecule departs, generating a secondary carbocation at the C2 position.

Deprotonation: A weak base (like water or the conjugate base of the acid) abstracts a proton from a carbon atom adjacent to the carbocation (β-carbon), leading to the formation of a double bond.

Two primary alkene products are possible, depending on which β-proton is removed:

3-(Methylsulfanyl)but-1-ene: Formed by removing a proton from the C1 methyl group.

3-(Methylsulfanyl)but-2-ene: Formed by removing a proton from the C3 methine group.

According to Saytzeff's rule , the major product of the elimination reaction will be the more substituted, and therefore more stable, alkene. byjus.comgauthmath.com In this case, 3-(methylsulfanyl)but-2-ene is a disubstituted alkene, whereas 3-(methylsulfanyl)but-1-ene is monosubstituted. Therefore, 3-(methylsulfanyl)but-2-ene is expected to be the major product.

Possible Product Structure Substitution Predicted Yield
3-(Methylsulfanyl)but-1-eneCH₂(S-CH₃)CH=CH₂MonosubstitutedMinor
3-(Methylsulfanyl)but-2-eneCH₃-C(S-CH₃)=CH-CH₃DisubstitutedMajor

Rearrangement Reactions Affecting the Carbon Skeleton or Sulfur Linkage of this compound

The carbon skeleton and sulfur linkage of this compound can be susceptible to rearrangement under specific reaction conditions, primarily through two distinct pathways: carbocation rearrangement and Pummerer rearrangement.

Carbocation Rearrangement: In reactions that proceed via a carbocation intermediate, such as the Sₙ1 or E1 reactions described above, the initially formed secondary carbocation can rearrange to a more stable form if possible. nih.gov For the carbocation formed from this compound, a 1,2-hydride shift from the adjacent C3 carbon to the C2 carbon would result in a tertiary carbocation. This rearranged carbocation would be significantly more stable. Subsequent reaction with a nucleophile or elimination would lead to rearranged products. masterorganicchemistry.com For example, in the presence of HBr, this could lead to the formation of 2-bromo-2-methyl-3-(methylsulfanyl)butane.

Pummerer Rearrangement: This rearrangement involves the transformation of a sulfoxide into an α-acyloxythioether. wikipedia.org If this compound is first oxidized to its corresponding sulfoxide, 3-(methylsulfinyl)butan-2-ol (as described in section 3.2), subsequent treatment with acetic anhydride (B1165640) (Ac₂O) could initiate a Pummerer rearrangement. researchgate.net The mechanism involves acylation of the sulfoxide oxygen, followed by elimination to form a thionium (B1214772) ion intermediate. Attack by the acetate (B1210297) ion on the carbon adjacent to the sulfur results in the final α-acetoxy sulfide (B99878) product. This reaction effectively transfers the oxidative state from the sulfur to the adjacent carbon. acs.org

Coordination Chemistry of this compound with Metal Centers

This compound possesses two potential donor atoms for coordination to metal centers: the "hard" oxygen atom of the hydroxyl group and the "soft" sulfur atom of the thioether group. This bifunctional nature allows it to act as a versatile ligand in coordination chemistry.

According to the Hard and Soft Acids and Bases (HSAB) principle , hard acids (metal ions) prefer to bind to hard bases (ligands), and soft acids prefer to bind to soft bases. wikipedia.org

The oxygen atom is a hard donor and will preferentially coordinate to hard metal ions such as Ga³⁺, In³⁺, Fe³⁺, and Cr³⁺. rsc.orglibretexts.org

The sulfur atom is a soft donor and will preferentially coordinate to soft metal ions like Ag⁺, Pd²⁺, Pt²⁺, and Hg²⁺. tamu.edumsu.edu

The compound can function as:

A monodentate ligand: Coordinating through either the oxygen or the sulfur atom, depending on the nature of the metal ion.

A bidentate chelating ligand: Coordinating through both the oxygen and sulfur atoms simultaneously to form a stable five-membered chelate ring. This is particularly likely with borderline metal ions such as Co²⁺, Ni²⁺, and Cu²⁺, which have an affinity for both donor types. acs.orgrsc.org The alcohol can also be deprotonated to form an alkoxide, which is also a hard donor and can form stable complexes. uq.edu.au

The coordination behavior is summarized in the table below.

Donor Atom HSAB Classification Preferred Metal Ion Partners (Acids) Coordination Mode
Oxygen (Alcohol/Alkoxide)Hard BaseHard Acids (e.g., Ga³⁺, In³⁺, Fe³⁺, Cr³⁺)Monodentate or Bidentate
Sulfur (Thioether)Soft BaseSoft Acids (e.g., Ag⁺, Pd²⁺, Pt²⁺)Monodentate or Bidentate
Both O and SHard/Soft CombinationBorderline Acids (e.g., Co²⁺, Ni²⁺, Cu²⁺)Bidentate (Chelating)

Sophisticated Spectroscopic and Analytical Characterization Techniques for 3 Methylsulfanyl Butan 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of 3-(Methylsulfanyl)butan-2-ol

NMR spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. For this compound, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its covalent framework.

¹H NMR, ¹³C NMR, and Heteronuclear Correlation Spectroscopies

The proton (¹H) NMR spectrum of this compound offers key insights into the electronic environment of the hydrogen atoms. The spectrum is expected to show distinct signals for the different types of protons present in the molecule. The methyl group attached to the sulfur atom (S-CH₃) would typically appear as a singlet, while the protons of the two methyl groups on the butanol backbone would each present as doublets due to coupling with their neighboring methine protons. The methine proton adjacent to the hydroxyl group (CH-OH) and the methine proton adjacent to the methylsulfanyl group (CH-S) would likely appear as complex multiplets due to coupling with multiple neighboring protons. The hydroxyl proton (OH) may appear as a broad or sharp singlet, depending on the solvent and concentration.

The carbon-13 (¹³C) NMR spectrum provides information on the carbon skeleton. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of these signals are indicative of the carbon's local environment.

To definitively assign each proton signal to its corresponding carbon, two-dimensional heteronuclear correlation spectroscopies such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed. An HSQC experiment correlates directly bonded carbon and proton atoms, while an HMBC experiment reveals longer-range couplings (typically over two to three bonds), which is invaluable for piecing together the molecular structure.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
CH₃-C(OH)~1.2~20
CH(OH)~3.8~70
CH(S)~2.9~50
CH₃-C(S)~1.3~18
S-CH₃~2.1~15

Note: These are predicted values and may vary based on experimental conditions.

Conformational Analysis via NMR Spectroscopic Data

The three-dimensional arrangement of atoms, or conformation, of this compound can be investigated using NMR data. The magnitude of the coupling constants (J-values) between adjacent protons, obtained from high-resolution ¹H NMR spectra, is dependent on the dihedral angle between these protons. By applying the Karplus equation, which relates coupling constants to dihedral angles, the preferred conformations of the molecule in solution can be inferred. Furthermore, Nuclear Overhauser Effect (NOE) experiments can provide information about through-space proximity between protons, further aiding in the determination of the molecule's spatial arrangement.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis of this compound

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These vibrations are characteristic of the functional groups present.

In the IR spectrum of this compound, a broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the alcohol group, with the broadening resulting from hydrogen bonding. The C-H stretching vibrations of the alkyl groups will appear in the 2850-3000 cm⁻¹ region. A key, though potentially weak, absorption for the C-S stretch is anticipated around 600-800 cm⁻¹.

Raman spectroscopy, which relies on inelastic scattering of light, is particularly sensitive to non-polar bonds. Therefore, the C-S bond may give a more prominent signal in the Raman spectrum compared to the IR spectrum. The symmetric C-H stretching and bending modes are also typically strong in Raman spectra.

Table 2: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Typical Intensity (IR) Typical Intensity (Raman)
O-HStretching (H-bonded)3200-3600Strong, BroadWeak
C-HStretching2850-3000StrongStrong
C-OStretching1000-1260StrongMedium
C-SStretching600-800Weak-MediumMedium-Strong

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis of this compound

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of the molecular ion. google.com This allows for the determination of the elemental composition of this compound (C₅H₁₂OS) with a high degree of confidence, distinguishing it from other compounds that may have the same nominal mass. scispace.com For this compound, the monoisotopic mass is 120.06058 Da. uni.lu HRMS can confirm this mass to within a few parts per million.

Table 3: Predicted Mass Spectrometry Data for this compound

Adduct m/z
[M+H]⁺121.06816
[M+Na]⁺143.05010
[M-H]⁻119.05360

Data sourced from PubChemLite. uni.lu

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov A sample containing this compound is first injected into the gas chromatograph, where it is vaporized and separated from any impurities based on differences in boiling points and interactions with the stationary phase of the GC column. Each separated component then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum for each component can be used to identify it. The gas chromatogram provides information about the purity of the sample, with a single peak indicating a pure compound. The retention time of the peak corresponding to this compound can also be used as an identifying characteristic. acs.org The fragmentation pattern observed in the mass spectrum provides further structural confirmation. Common fragmentation pathways for alcohols include the loss of a water molecule and alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen atom). For this compound, fragmentation involving the sulfur atom, such as the loss of a methylsulfanyl radical (•SCH₃), would also be expected.

Chiroptical Spectroscopies for Stereochemical Assignment and Enantiomeric Excess Determination

Chiroptical spectroscopic techniques are indispensable for elucidating the three-dimensional arrangement of atoms in chiral molecules like this compound. These methods rely on the differential interaction of chiral substances with left and right circularly polarized light.

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are powerful, closely related techniques used to determine the stereochemistry of chiral compounds. biologic.net ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength, while CD measures the differential absorption of left and right circularly polarized light. pg.edu.plslideshare.net

For a chiral molecule containing a chromophore, such as the sulfur-containing this compound, these techniques can provide a "fingerprint" of its stereochemical configuration. The resulting spectra, known as Cotton effect curves, exhibit positive or negative peaks that directly reflect the molecule's chirality. pg.edu.plslideshare.net Enantiomers of the same compound will produce mirror-image ORD and CD spectra, allowing for their differentiation and the determination of absolute configuration, often with the aid of computational methods like density functional theory (DFT). unipi.itresearchgate.net

The relationship between the spectra can be summarized as follows:

UV-Vis Spectroscopy: Provides the same absorption curve for both enantiomers and the racemic mixture. pg.edu.pl

CD Spectroscopy: Shows a positive Cotton effect for one enantiomer and a negative Cotton effect for the other. pg.edu.pl

ORD Spectroscopy: Displays dispersive curves (Cotton effects) that are mirror images for the two enantiomers. pg.edu.pl

TechniqueMeasured PropertyApplication for this compound
Optical Rotatory Dispersion (ORD) Rotation of plane-polarized light vs. wavelength. bhu.ac.inDetermination of absolute configuration and enantiomeric purity.
Circular Dichroism (CD) Differential absorption of left and right circularly polarized light. bhu.ac.inStereochemical assignment and quantitative analysis of enantiomeric excess.

Chromatographic Separations for Purity and Isomer Resolution of this compound

Chromatographic techniques are fundamental for separating this compound from impurities and for resolving its different stereoisomers.

Gas Chromatography (GC) is a well-established technique for the analysis of volatile sulfur compounds. acs.orgajevonline.org Method development for this compound would involve optimizing parameters such as the choice of capillary column, carrier gas flow rate, and temperature programming to achieve efficient separation. iwaponline.com Detectors like the sulfur chemiluminescence detector (SCD) or mass spectrometry (MS) can provide high selectivity and sensitivity for sulfur-containing analytes. acs.orgmdpi.comnih.gov

High-Performance Liquid Chromatography (HPLC) offers a complementary approach, particularly for less volatile derivatives or when different selectivity is required. google.com The development of an HPLC method would focus on selecting an appropriate stationary phase and mobile phase composition to achieve the desired separation. nih.gov

Typical Parameters for GC and HPLC Method Development:

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Stationary Phase (Column) Capillary columns (e.g., Rxi-5Sil, DB-Wax). iwaponline.comuevora.ptC18, Phenyl, or specialized chiral columns. google.comnih.gov
Mobile Phase Inert carrier gas (e.g., Helium, Nitrogen). iwaponline.comMixtures of solvents (e.g., acetonitrile, methanol (B129727), water). nih.gov
Detector Sulfur Chemiluminescence (SCD), Mass Spectrometry (MS), Flame Ionization (FID). acs.orgmdpi.comuevora.ptUV-Vis, Photodiode Array (PDA), Mass Spectrometry (MS). lcms.cz
Key Optimization Variables Temperature program, injection technique, flow rate. iwaponline.comnih.govMobile phase gradient, flow rate, column temperature. lcms.cz

To separate the enantiomers of this compound, chiral chromatography is essential. This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

Both GC and HPLC can be adapted for chiral separations. In chiral GC, cyclodextrin-based stationary phases are commonly used for the enantioseparation of volatile compounds. tum.detum.de For chiral HPLC, a wide variety of CSPs are available, including those based on polysaccharides (e.g., cellulose, amylose), macrocyclic glycopeptides, and synthetic polymers. nih.govlcms.cz The choice of the CSP and the mobile phase is critical for achieving successful enantiomeric resolution. nih.govlcms.cz The separation of diastereomers, which can be formed by derivatizing the alcohol group with a chiral reagent, is also a viable strategy. researchgate.net

Computational Chemistry and Theoretical Modeling of 3 Methylsulfanyl Butan 2 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. However, specific studies applying these methods to 3-(methylsulfanyl)butan-2-ol are not readily found in published research.

Density Functional Theory (DFT) Studies of Geometric and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. A typical DFT study on this compound would involve geometry optimization to determine the most stable three-dimensional structure, including bond lengths, bond angles, and dihedral angles. Furthermore, DFT calculations could provide insights into electronic properties such as the distribution of electron density, electrostatic potential maps, and frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting the molecule's reactivity. While general DFT methodologies are well-established science.govresearchgate.netmdpi.com, specific data tables and detailed findings from DFT studies on this compound are not available in the reviewed literature.

Ab Initio Methods for Spectroscopic Parameter Prediction

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, are often employed to predict spectroscopic data. uga.edu For this compound, these methods could be used to calculate vibrational frequencies (corresponding to infrared and Raman spectra) and NMR chemical shifts. researchgate.net Such theoretical predictions are invaluable for interpreting experimental spectra and confirming the compound's structure. However, the scientific literature lacks specific reports of ab initio calculations for the spectroscopic parameters of this compound.

Conformational Analysis using Molecular Mechanics and Molecular Dynamics Simulations

The presence of a flexible butyl chain and multiple rotatable bonds in this compound suggests a complex conformational landscape.

Molecular mechanics (MM) and molecular dynamics (MD) simulations are standard computational tools for exploring the conformational preferences of organic molecules. nih.govchemrxiv.orgresearchgate.net An MM study would typically involve a systematic search of the potential energy surface to identify low-energy conformers. Following this, MD simulations could provide a dynamic picture of the molecule's behavior over time, revealing the probabilities of different conformations and the energy barriers for interconversion. While these techniques are widely applied to various organic molecules chemrxiv.orgnih.gov, specific conformational analysis data, such as tables of conformer energies and populations for this compound, have not been published.

Computational Prediction of Reaction Pathways and Transition States for this compound Transformations

Computational chemistry can be used to model chemical reactions, predict their feasibility, and elucidate their mechanisms. scispace.com For this compound, this could involve studying reactions such as the oxidation of the hydroxyl or methylsulfanyl groups, or substitution reactions. By calculating the energies of reactants, products, and transition states, it is possible to determine reaction barriers and rate constants. colab.ws This information is critical for understanding the chemical behavior of the compound. At present, there are no specific computational studies on the reaction pathways and transition states of this compound in the accessible literature.

Theoretical Studies of Intermolecular Interactions Involving this compound

The hydroxyl and methylsulfanyl groups in this compound are capable of engaging in various intermolecular interactions, such as hydrogen bonding and van der Waals forces. Theoretical studies could quantify the strength and nature of these interactions, which are essential for understanding the compound's physical properties, such as its boiling point and solubility, as well as its interactions with biological targets. Despite the importance of such interactions, specific theoretical studies detailing the intermolecular forces of this compound are not documented.

Biochemical and Enzymatic Transformations Involving 3 Methylsulfanyl Butan 2 Ol Analogues

Enzymatic Synthesis of 3-(Methylsulfanyl)butan-2-ol and its Stereoisomers

The enzymatic synthesis of chiral alcohols, including analogues of this compound, represents a key area of biocatalysis, prized for its high stereoselectivity under mild reaction conditions. The primary route for such synthesis involves the asymmetric reduction of a prochiral ketone precursor, in this case, 3-(Methylsulfanyl)butan-2-one.

Alcohol dehydrogenases (ADHs) are the principal enzymes employed for this transformation. These enzymes, often requiring a cofactor such as nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or nicotinamide adenine dinucleotide phosphate (B84403) (NADPH), transfer a hydride to the carbonyl carbon, creating a chiral center at the C-2 position. The stereochemical outcome—whether the (R) or (S) enantiomer is produced—is dependent on the specific ADH chosen. For instance, ADHs from different microbial sources exhibit predictable stereopreferences. An (R)-selective ADH from Lactobacillus kefir could be used to produce one stereoisomer, while other ADHs could yield the opposite. mdpi.com The versatility of this approach allows for the generation of all four possible stereoisomers of a target diol by carefully selecting the biocatalyst. mdpi.com

One-pot, multi-step chemoenzymatic strategies have been developed for analogous compounds, enhancing synthetic efficiency. mdpi.com A hypothetical enzymatic synthesis of (R)-3-(Methylsulfanyl)butan-2-ol could involve an ADH-catalyzed reduction of 3-(Methylsulfanyl)butan-2-one. This process highlights the potential of ADHs to perform highly selective reductions even in complex chemical environments. mdpi.com

Another potential enzymatic route, though less direct for this specific alcohol, involves thiolases (EC 2.3.1.9). These enzymes catalyze the formation of C–S bonds and could theoretically be used to synthesize a precursor to the target molecule.

Table 1: Potential Biocatalysts for Stereoselective Synthesis of this compound This table is generated based on enzymatic capabilities demonstrated with analogous substrates.

Enzyme Class Specific Enzyme Example Substrate Product Stereoisomer Key Advantage
Alcohol Dehydrogenase (ADH) ADH from Lactobacillus kefir 3-(Methylsulfanyl)butan-2-one (R)-3-(Methylsulfanyl)butan-2-ol High enantioselectivity (high ee%)
Alcohol Dehydrogenase (ADH) ADH-200 3-(Methylsulfanyl)butan-2-one (S)-3-(Methylsulfanyl)butan-2-ol Predictable stereochemical outcome

Microbial Metabolism and Biotransformation Pathways of Related Organosulfur Alcohols

Microorganisms play a central role in the formation and transformation of many volatile sulfur compounds that are important in food and beverage aromas. The metabolism of organosulfur alcohols and their precursors has been observed in various bacteria and yeasts.

A key pathway involves the enzymatic release of volatile thiols from non-volatile precursors. For example, certain potent aroma compounds, such as 3-mercaptohexan-1-ol and 3-mercapto-3-methylbutan-1-ol, are generated from their S-cysteine conjugates by the action of enzymes with β-lyase activity (EC 4.4.1.13). ebi.ac.ukd-nb.info Microorganisms like Eubacterium limosum have been shown to possess cell-free extracts capable of this cleavage. ebi.ac.uk Similarly, bacteria of the genus Corynebacterium, isolated from human axilla, are known to release 3-methyl-3-sulfanylhexan-1-ol from its Cys-Gly dipeptide conjugate, which is a major contributor to body odor. ebi.ac.uk This suggests that a similar precursor, S-(1,2-dimethyl-3-hydroxypropyl)-cysteine, could potentially be metabolized by microbes to release a mercapto-analogue of this compound.

Lactic acid bacteria (LAB), crucial as starter cultures in dairy products, are also known to produce related flavor alcohols. Species such as Lactococcus lactis can produce 3-methylbutan-1-ol from the amino acid leucine (B10760876). acs.orgresearchgate.net The pathway typically involves the transamination of leucine to α-ketoisocaproic acid, followed by decarboxylation to 3-methylbutanal, which is then reduced to 3-methylbutan-1-ol by an alcohol dehydrogenase. researchgate.net The specific metabolic pathways and end products can vary significantly between different microbial species and even strains. acs.orgresearchgate.net

Whole-cell biotransformations using baker's yeast (Saccharomyces cerevisiae) are also widely employed to perform stereoselective reductions of ketones and other functional groups, demonstrating the broad metabolic capabilities of microorganisms in modifying complex organic molecules. researchgate.net

Table 2: Microbial Species and Biotransformations of Related Organosulfur/Flavor Alcohols

Microbial Species Precursor/Substrate Key Enzyme(s) Product(s) Industrial Relevance
Eubacterium limosum S-cysteine conjugates of thiols C-S β-lyase 3-Mercaptohexan-1-ol, 3-Mercapto-3-methylbutan-1-ol ebi.ac.uk Fruit juice and wine aroma ebi.ac.uk
Corynebacterium sp. Cys-Gly-(S) conjugate C-S β-lyase 3-Methyl-3-sulfanylhexan-1-ol ebi.ac.uk Formation of human axillary odor ebi.ac.uk
Lactococcus lactis Leucine Aminotransferase, Decarboxylase, Alcohol Dehydrogenase 3-Methylbutanal, 3-Methylbutan-1-ol acs.orgresearchgate.net Cheese flavor development acs.orgresearchgate.net

Enzymatic Derivatization and Biocatalytic Modulations of this compound Structure

Enzymatic reactions can be used not only to synthesize but also to structurally modify or derivatize existing molecules like this compound, creating new compounds with potentially different properties.

One major target for derivatization is the sulfide (B99878) moiety. The sulfur atom in this compound can be enzymatically oxidized to form a chiral sulfoxide (B87167), (R)- or (S)-3-(methylsulfinyl)butan-2-ol. This transformation can be achieved using isolated oxygenase enzymes or whole-cell biocatalysts. acs.org Monooxygenases, dioxygenases, and peroxidases are classes of enzymes known to perform enantioselective oxidation of sulfides. acs.org The use of whole-cell preparations of bacteria or fungi for sulfoxidation is often preferred for its operational simplicity. acs.org

Another approach involves reactions at the hydroxyl group. Lipases, typically known for hydrolyzing esters, can also be used for the reverse reaction of esterification in non-aqueous media. The hydroxyl group of this compound could be esterified with various acyl donors to produce a range of esters, potentially altering its flavor profile or physicochemical properties. Lipase-catalyzed syntheses and hydrolyses of thioesters have been described as useful strategies for producing flavoring compounds. d-nb.info

Furthermore, enzymes like cysteine-S-conjugate β-lyases can be used to generate thiols from their corresponding cysteine conjugates, representing a derivatization of an amino acid to release a volatile alcohol. d-nb.info This process effectively transforms a non-volatile precursor into a functionalized alcohol.

Table 3: Potential Enzymatic Modifications of the this compound Structure

Enzyme Class Type of Modification Target Functional Group Potential Product
Monooxygenase/Dioxygenase Sulfoxidation Sulfide (-S-) 3-(Methylsulfinyl)butan-2-ol (chiral sulfoxide) acs.org
Lipase Esterification Hydroxyl (-OH) 3-(Methylsulfanyl)butan-2-yl acetate (B1210297) (or other esters) d-nb.info
Peroxidase Sulfoxidation Sulfide (-S-) 3-(Methylsulfinyl)butan-2-ol acs.org

Investigation of this compound as a Substrate or Product in in vitro Enzymatic Systems

The role of this compound in enzymatic systems can be investigated through various in vitro setups, even without prior identification in a natural system. Such studies are crucial for discovering new biocatalysts, elucidating metabolic pathways, and confirming the biosynthetic origin of a compound.

A common in vitro approach is to screen for enzymes capable of producing this compound. This would typically involve incubating its ketone precursor, 3-(Methylsulfanyl)butan-2-one, with a panel of isolated enzymes (e.g., a library of alcohol dehydrogenases) or with cell-free extracts from various microorganisms. d-nb.info The reaction mixture would then be analyzed using techniques like gas chromatography-mass spectrometry (GC-MS) to detect the formation of the alcohol and determine the enantiomeric excess (ee%). This method allows for the direct assessment of an enzyme's or organism's ability to perform the desired transformation.

Conversely, this compound can be used as a substrate to search for enzymes that can modify it. For example, it could be incubated with various oxidoreductases to screen for activities that oxidize the hydroxyl group back to a ketone or oxidize the sulfide to a sulfoxide. acs.org

Studies on analogous flavor compounds provide a clear template for these investigations. For instance, the role of S-3-(hexan-1-ol)-glutathione as a precursor to the corresponding thiol was confirmed by reacting the synthesized conjugate with γ-glutamyltranspeptidase in vitro. d-nb.info Similarly, the potential of various β-lyases to release thiols from cysteine conjugates has been systematically investigated in vitro to understand their substrate specificity and stereoselectivity. d-nb.info These established methodologies could be directly applied to investigate the biochemistry of this compound and its potential precursors.

Table 4: Exemplary in vitro Systems for Investigating this compound

Objective In Vitro System Components Analytical Method Expected Outcome
Synthesis of Stereoisomers 3-(Methylsulfanyl)butan-2-one + Isolated ADH + Cofactor (NADH) Chiral GC-MS Identification of ADHs that produce (R)- or (S)-3-(Methylsulfanyl)butan-2-ol.
Identification of Degrading Enzymes This compound + Cell-free microbial extract GC-MS Identification of metabolites (e.g., 3-(Methylsulfanyl)butan-2-one).
Confirmation of Precursor Pathway Potential cysteine-conjugate of a mercapto-analogue + Isolated β-lyase GC-MS Detection of the released thiol, confirming the precursor-product relationship. d-nb.info

Synthesis and Exploration of Derivatives and Analogues of 3 Methylsulfanyl Butan 2 Ol

Preparation and Characterization of Esters, Ethers, and Amine Derivatives of 3-(Methylsulfanyl)butan-2-ol

The presence of a secondary alcohol in this compound allows for a variety of classical transformations to introduce ester, ether, and amine functionalities.

Ester Derivatives: Esterification of this compound can be readily achieved through reaction with carboxylic acids or their more reactive derivatives, such as acyl chlorides or anhydrides. A common method is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst. libretexts.org For example, reacting this compound with acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) would yield 3-(methylsulfanyl)butan-2-yl acetate (B1210297). The progress of these reactions can be monitored by the disappearance of the broad O-H stretch in the infrared (IR) spectrum and the appearance of a strong carbonyl (C=O) stretch characteristic of esters (typically around 1735-1750 cm⁻¹).

Ether Derivatives: The synthesis of ether derivatives can be accomplished via methods like the Williamson ether synthesis. This involves deprotonating the hydroxyl group with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. This method allows for the introduction of a wide range of alkyl or aryl groups onto the oxygen atom.

Amine Derivatives: The conversion of the hydroxyl group to an amine is a multi-step process. A common strategy involves converting the alcohol into a good leaving group, such as a tosylate, by reacting it with p-toluenesulfonyl chloride (TsCl) in pyridine. The resulting tosylate can then be displaced by an amine nucleophile, such as ammonia (B1221849) or a primary/secondary amine, in an S_N2 reaction to yield the desired amine derivative. Another approach is reductive amination, which would first require oxidation of the alcohol to the corresponding ketone, 4-(methylsulfanyl)butan-2-one, followed by reaction with an amine and a reducing agent. smolecule.com

The characterization of these derivatives relies heavily on spectroscopic methods.

¹H NMR spectroscopy would confirm the addition of the new functional group. For instance, in an acetate ester, a new singlet corresponding to the methyl protons of the acetyl group would appear around 2.0-2.2 ppm.

¹³C NMR spectroscopy would show a downfield shift of the carbon atom attached to the oxygen upon esterification or etherification.

Infrared (IR) spectroscopy is crucial for identifying the functional groups. The disappearance of the broad O-H band (around 3200-3600 cm⁻¹) and the appearance of characteristic bands for esters (C=O stretch), ethers (C-O stretch), or amines (N-H stretch) confirms the transformation.

Mass Spectrometry (MS) would confirm the molecular weight of the newly formed derivative.

Table 1: Synthetic Methodologies for this compound Derivatives

Derivative Type Synthetic Method Key Reagents Characterization Notes
Ester Fischer Esterification / Acylation Carboxylic Acid/Acid Catalyst or Acyl Chloride/Base Appearance of C=O stretch in IR (1735-1750 cm⁻¹); ¹H NMR signals for the new acyl group.
Ether Williamson Ether Synthesis Strong Base (e.g., NaH), Alkyl Halide Disappearance of O-H stretch in IR; Appearance of C-O stretch (~1100 cm⁻¹); ¹H NMR signals for the new alkyl/aryl group.
Amine Nucleophilic Substitution 1. TsCl, Pyridine; 2. Amine Nucleophile Appearance of N-H stretch in IR (for primary/secondary amines); Complex shifts in ¹H and ¹³C NMR at the reaction center.

Sulfone and Sulfoxide (B87167) Analogues Derived from this compound

The sulfur atom in this compound is in a low oxidation state and can be readily oxidized to form the corresponding sulfoxide and sulfone analogues. The selective oxidation of thioethers is a fundamental transformation in organic chemistry. acs.orgrsc.org

Synthesis of Sulfoxides: Selective oxidation of the thioether to a sulfoxide requires mild oxidizing agents to prevent over-oxidation to the sulfone. d-nb.infonih.gov A common and effective reagent for this transformation is sodium metaperiodate (NaIO₄). Another widely used method involves using one equivalent of an oxidizing agent like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA) at controlled temperatures. researchgate.net Photocatalytic oxidation using visible light and a photosensitizer has also emerged as a green and selective method for converting thioethers to sulfoxides. d-nb.info

Synthesis of Sulfones: Further oxidation of the sulfoxide, or direct oxidation of the thioether with stronger oxidizing agents or excess reagent, yields the sulfone. organic-chemistry.org Reacting this compound with an excess (more than two equivalents) of H₂O₂ in a solvent like acetic acid, often with a metal catalyst such as sodium tungstate (B81510), ensures complete conversion to the sulfone. google.comscielo.br Potassium permanganate (B83412) (KMnO₄) is another powerful oxidizing agent capable of this transformation.

The introduction of oxygen atoms to the sulfur significantly alters the molecule's properties. The sulfoxide group introduces a new stereocenter at the sulfur atom, while the sulfone group is a strong electron-withdrawing group and a hydrogen bond acceptor.

Table 2: Oxidation of this compound

Target Product Oxidizing Agent Typical Conditions Key Spectroscopic Changes (IR)
3-(Methylsulfinyl)butan-2-ol (Sulfoxide) H₂O₂ (1 equiv.) or m-CPBA (1 equiv.) Controlled low temperature (e.g., 0 °C to RT) Strong S=O stretch ~1050 cm⁻¹
3-(Methylsulfonyl)butan-2-ol (Sulfone) H₂O₂ (>2 equiv.) with Na₂WO₄ catalyst Acetic acid or methanol (B129727), elevated temperature Two strong S=O stretches ~1300 cm⁻¹ and ~1150 cm⁻¹

Structure-Reactivity Relationship Studies of this compound Derivatives in Organic Transformations

The reactivity of this compound and its derivatives is dictated by the interplay of the functional groups present. The oxidation state of the sulfur atom, in particular, has a profound effect on the molecule's electronic properties and reactivity.

The thioether in the parent molecule is a weak nucleophile and can coordinate to transition metals, which can sometimes inhibit catalysis. rsc.org Upon oxidation, this property changes dramatically. The sulfoxide group is a chiral hydrogen-bond acceptor and can direct stereoselective reactions.

The sulfone group, being strongly electron-withdrawing, significantly increases the acidity of the adjacent α-protons (the methyl and methine protons next to the sulfonyl group). This makes the β-hydroxy sulfone an important precursor for various transformations. For instance, anions of β-hydroxy sulfones can undergo elimination reactions to form vinyl sulfones or participate in reductive elimination to produce olefins. mdpi.com

A systematic study on heteroaryl sulfones has shown that the sulfonyl group acts as an excellent leaving group in nucleophilic aromatic substitution reactions, highlighting its superior reactivity compared to analogous thioether or halogenated compounds. nih.gov While 3-(methylsulfonyl)butan-2-ol is aliphatic, this principle underscores the enhanced electrophilicity conferred by the sulfone group. The reactivity of the hydroxyl group is also modulated; the electron-withdrawing nature of the sulfone will decrease the nucleophilicity of the nearby alcohol. In contrast, the thioether group has a much weaker electronic effect.

Application of this compound as a Chiral Building Block in Complex Molecule Synthesis

Chiral β-hydroxy sulfides are valuable intermediates in asymmetric synthesis. rsc.orgbeilstein-journals.org The stereocenters present in these molecules can be used to control the formation of new stereocenters in subsequent reactions. Given that this compound possesses two chiral centers (at C2 and C3), it can serve as a template for synthesizing complex chiral molecules.

The synthesis of chiral β-hydroxy sulfones is particularly important, as these are versatile building blocks for creating a variety of chiral organic compounds like allylic alcohols and γ-butyrolactones. mdpi.com For example, a common synthetic strategy involves the asymmetric reduction of a β-keto sulfone to generate a chiral β-hydroxy sulfone with high enantioselectivity. nih.gov

While specific examples detailing the use of this compound as a chiral building block are not abundant in readily available literature, the utility of closely related structures is well-documented. For instance, iridium-catalyzed asymmetric allylation has been used to create chiral β-hydroxy allylic sulfides, which are important structural motifs. rsc.org Furthermore, the diastereoselective reactions of carbanions stabilized by sulfinyl groups with aldehydes provide a route to β-hydroxy sulfides with controlled stereochemistry. nih.gov These established methodologies could foreseeably be applied to chiral this compound to access specific stereoisomers of more complex target molecules. A patent describing the synthesis of antifungal agents uses (±)-threo-2-(2,4-difluorophenyl)-3-methylthio-1-(1,2,4-triazol-1-yl)butan-2-ol, a structurally similar compound, which is then oxidized to the corresponding sulfone, highlighting the industrial relevance of this structural class. google.com

Future Research Trajectories and Unexplored Frontiers for 3 Methylsulfanyl Butan 2 Ol

Development of Novel and Highly Efficient Stereoselective Synthetic Methodologies

The presence of two stereocenters in 3-(methylsulfanyl)butan-2-ol means it can exist as four possible stereoisomers. The development of synthetic routes that can selectively produce a single, desired stereoisomer is a critical research objective. Future work should focus on moving beyond classical synthetic methods, which may lack efficiency or stereocontrol, towards more advanced and sustainable approaches.

Key research trajectories include:

Asymmetric Catalysis: Designing and implementing novel chiral catalysts, such as transition-metal complexes or organocatalysts, for the asymmetric synthesis of this compound. Research could focus on the stereoselective reduction of a corresponding ketone precursor or the asymmetric addition of a methylthio group to a chiral epoxide.

Enzymatic Resolutions: Exploring the use of enzymes, such as lipases, for the kinetic resolution of racemic mixtures of this compound or its precursors. This biocatalytic approach offers high selectivity under mild reaction conditions.

Substrate-Controlled Synthesis: Investigating synthetic strategies where the stereochemistry of the starting material dictates the stereochemical outcome of the product. The use of chiral auxiliaries that can be easily attached and removed is a promising avenue. nih.gov

The goal of this research is to establish synthetic protocols that are not only highly stereoselective but also exhibit high atom economy, minimize waste, and allow for the scalable production of each stereoisomer in high purity.

Advanced Spectroscopic Characterization Utilizing Emerging Techniques

A complete understanding of this compound requires a detailed characterization of its three-dimensional structure, conformational preferences, and electronic properties. While standard techniques like NMR and IR spectroscopy provide basic structural information, emerging spectroscopic methods can offer unprecedented levels of detail, particularly for chiral molecules. helmholtz.de

Future research should employ a suite of advanced techniques:

Vibrational Optical Activity (VOA): Techniques such as Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) are exceptionally sensitive to molecular chirality. rsc.org Applying these methods can unambiguously determine the absolute configuration of the stereoisomers of this compound in solution. rsc.org

Microwave Spectroscopy: Techniques like microwave three-wave mixing have emerged as powerful tools for the gas-phase analysis of chiral molecules, allowing for isomer- and conformer-selective characterization with high resolution. nih.govacs.org This could provide precise information on the molecule's geometry, free from solvent effects. nih.govacs.org

Advanced Mass Spectrometry: The use of high-resolution mass spectrometry techniques, such as Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS), can provide highly accurate mass data for molecular formula confirmation. copernicus.org Tandem MS experiments can further elucidate fragmentation pathways, offering deeper structural insights. acs.orgtxst.edu

X-ray Spectroscopy: For probing the specific role of the sulfur atom, sulfur K-edge X-ray Absorption Spectroscopy (XAS) and X-ray Emission Spectroscopy (XES) can provide detailed information about the electronic structure and chemical environment of the sulfur center. rsc.org

Table 1: Emerging Spectroscopic Techniques for this compound Characterization

Technique Information Gained Phase Key Advantage
Vibrational Circular Dichroism (VCD) Absolute configuration, solution-phase conformation Liquid High sensitivity to stereochemistry
Raman Optical Activity (ROA) Absolute configuration, detailed structural information rsc.org Liquid Complements VCD, rich spectral features rsc.org
Microwave Three-Wave Mixing Precise molecular geometry, conformer analysis nih.govacs.org Gas Isomer- and conformer-selective chiral analysis nih.gov
FT-ICR Mass Spectrometry Exact molecular formula, fragmentation patterns copernicus.org Gas Ultra-high mass accuracy and resolution
Sulfur K-edge XAS/XES Sulfur oxidation state and electronic environment rsc.org Solid/Liquid Element-specific chemical speciation rsc.org

Synergistic Integration of Computational and Experimental Approaches

The integration of computational chemistry with experimental work offers a powerful paradigm for accelerating discovery and gaining deeper molecular insights. nih.govacs.org This synergistic approach can bridge the gap between theoretical models and real-world observations, providing a more complete picture of the molecule's behavior. rsc.orgacs.orgnih.gov

Future research directions should include:

Predictive Spectroscopy: Utilizing quantum chemical calculations, such as Density Functional Theory (DFT), to predict the spectroscopic signatures (NMR, IR, VCD, ROA) of the different stereoisomers of this compound. asianresassoc.org Comparing these predicted spectra with experimental data can aid in structural assignment and conformational analysis.

Reaction Mechanism Elucidation: Employing computational modeling to investigate the transition states and energy profiles of potential synthetic routes. This can help in understanding the origins of stereoselectivity and in optimizing reaction conditions for higher efficiency.

Molecular Dynamics (MD) Simulations: Performing MD simulations to explore the conformational landscape of the molecule and its interactions with solvents or other molecules. This is crucial for understanding its behavior in solution and its potential role in larger molecular assemblies.

This combined computational-experimental workflow can guide synthetic efforts, rationalize spectroscopic observations, and predict molecular properties before engaging in time-consuming laboratory work. nih.gov

Exploration of this compound in Supramolecular Chemistry and Materials Science

The bifunctional nature of this compound, containing both a hydrogen-bond-donating hydroxyl group and a metal-coordinating thioether group, makes it an attractive building block for the construction of more complex architectures. rsc.org Research in this area could unlock novel applications in materials science.

Promising avenues for exploration are:

Metal-Organic Frameworks (MOFs): Using this compound as a chiral ligand to synthesize novel MOFs. rsc.org The thioether group can coordinate to metal centers, while the hydroxyl group can participate in hydrogen bonding within the framework or serve as a site for post-synthetic modification. rsc.org The inherent chirality of the ligand could lead to chiral MOFs with applications in enantioselective separations or asymmetric catalysis.

Functional Polymers: Incorporating this compound as a monomer in polymerization reactions. Sulfur-containing polymers are known for their unique optical and electronic properties, as well as their potential use in high-performance materials. openaccesspub.orgrsc.org The hydroxyl group provides a reactive handle for creating polyesters or polyurethanes, while the thioether moiety imparts specific functionalities.

Self-Assembled Monolayers (SAMs): Investigating the ability of this compound to form SAMs on metal surfaces, such as gold, via the sulfur atom. The chiral nature and the outward-pointing hydroxyl group could be used to create functionalized surfaces for sensing or biomedical applications.

Sustainable Chemistry Principles in the Research and Development of this compound

Applying the principles of green chemistry to all stages of research and development is essential for modern chemical science. researchgate.net Future work on this compound should prioritize sustainability to minimize environmental impact. gcande.org

Key research goals guided by green chemistry principles include:

Use of Renewable Feedstocks: Investigating synthetic pathways that start from bio-based raw materials rather than petroleum-based feedstocks. nih.gov

Catalytic Reagents: Focusing on the development of catalytic methods, which are superior to stoichiometric reagents in terms of waste reduction and efficiency.

Benign Solvents: Replacing traditional volatile organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids in both synthesis and purification processes. mdpi.com

Atom Economy and Waste Reduction: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, thereby minimizing waste. The environmental impact factor (E-factor) should be used as a metric to evaluate and compare different synthetic approaches.

Energy Efficiency: Developing synthetic protocols that can be performed at ambient temperature and pressure to reduce energy consumption. nih.gov

Table 2: Application of Green Chemistry Principles to this compound R&D

Green Chemistry Principle Application in Research & Development
1. Prevention Design syntheses with high yields and minimal byproducts to reduce waste.
2. Atom Economy Maximize the incorporation of atoms from reactants into the final product.
3. Less Hazardous Synthesis Avoid the use of toxic reagents and intermediates.
4. Designing Safer Chemicals N/A (Focus is on the existing molecule)
5. Safer Solvents & Auxiliaries Replace volatile organic compounds with water, ionic liquids, or solvent-free conditions. mdpi.com
6. Design for Energy Efficiency Conduct reactions at ambient temperature and pressure. nih.gov
7. Use of Renewable Feedstocks Develop synthetic routes from biomass or other renewable sources. nih.gov
8. Reduce Derivatives Minimize the use of protecting groups to reduce synthetic steps and waste.
9. Catalysis Prioritize highly selective catalytic reagents over stoichiometric ones. nih.gov
10. Design for Degradation N/A (Requires further study of the molecule's lifecycle)
11. Real-time Analysis Implement in-situ monitoring of reactions to prevent runaway conditions and byproduct formation.
12. Inherently Safer Chemistry Choose reagents and conditions that minimize the potential for chemical accidents.

Q & A

Q. What are the recommended laboratory methods for synthesizing 3-(Methylsulfanyl)butan-2-ol?

  • Methodological Answer: A common approach involves nucleophilic substitution or thiol-ene reactions. For example, reacting 3-chlorobutan-2-ol with methyl mercaptan (CH₃SH) under basic conditions (e.g., NaOH) can yield the target compound. Temperature control (40–60°C) and inert atmospheres (N₂) are critical to minimize oxidation of the thiol group. Purification via fractional distillation (boiling point ~140–160°C, estimated from analogous alcohols in ) ensures high purity. This method aligns with protocols for similar sulfur-containing alcohols .

Q. How can researchers achieve high-purity this compound for experimental use?

  • Methodological Answer: Post-synthesis purification typically employs fractional distillation due to the compound’s volatility. For trace impurities (e.g., unreacted thiols), column chromatography using silica gel and a non-polar solvent system (hexane/ethyl acetate) is effective. Analytical HPLC with a C18 column and UV detection (λ = 254 nm) can validate purity, as demonstrated in protocols for structurally related sulfanyl alcohols .

Q. What spectroscopic techniques are optimal for characterizing this compound?

  • Methodological Answer:
  • NMR: ¹H NMR (CDCl₃) reveals characteristic signals: δ 1.3–1.5 ppm (CH₃-S), δ 3.5–3.7 ppm (CH-OH), and δ 1.8–2.1 ppm (CH₂). ¹³C NMR confirms the sulfanyl group’s presence (δ 15–20 ppm for CH₃-S).
  • IR: Strong O-H stretch (~3300 cm⁻¹) and C-S absorption (~650 cm⁻¹).
  • Mass Spectrometry: EI-MS shows a molecular ion peak at m/z 120 (C₅H₁₂OS) with fragments at m/z 87 (loss of -SH) and 59 (C₃H₇O⁺). These methods are consistent with analyses of analogous compounds like 3-mercapto-3-methylbutanol .

Advanced Research Questions

Q. How do stereochemical considerations impact the reactivity of chiral this compound in enantioselective synthesis?

  • Methodological Answer: Chiral resolution via enzymatic kinetic resolution or chiral stationary phase HPLC (e.g., Chiralpak® IA column) can isolate enantiomers. The (R)-enantiomer may exhibit higher affinity in thiol-disulfide exchange reactions, as observed in chiral methyl-branched pheromones (). Circular dichroism (CD) and polarimetry validate enantiomeric excess (>95%) .

Q. What computational models predict the solubility and stability of this compound in aqueous systems?

  • Methodological Answer: Quantitative Structure-Activity Relationship (QSAR) models using descriptors like logP (calculated ~1.2) and Hansen solubility parameters predict solubility in polar solvents. Molecular dynamics simulations (e.g., GROMACS) assess hydrogen-bonding interactions with water, critical for stability in biological assays. These approaches mirror beta-cyclodextrin complexation studies () .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer: Discrepancies often arise from variability in experimental conditions (e.g., pH, temperature). Standardized assays (e.g., fixed pH 7.4 buffers, 37°C) and orthogonal validation (e.g., LC-MS quantification of metabolites) improve reproducibility. Meta-analyses of raw datasets, as seen in QSAR workflows (), identify confounding variables like impurity interference .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.